2-Fluoro-2-pyridin-2-ylpropanoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H8FNO2 |
|---|---|
Molecular Weight |
169.15 g/mol |
IUPAC Name |
2-fluoro-2-pyridin-2-ylpropanoic acid |
InChI |
InChI=1S/C8H8FNO2/c1-8(9,7(11)12)6-4-2-3-5-10-6/h2-5H,1H3,(H,11,12) |
InChI Key |
ROJZXQCTBKAYCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=N1)(C(=O)O)F |
Origin of Product |
United States |
Advanced Spectroscopic and Computational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy in Fluorinated Systems
NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For fluorinated compounds, ¹⁹F NMR offers exceptional sensitivity and a wide range of chemical shifts, making it a powerful tool for probing the local electronic environment of the fluorine atom.
¹⁹F NMR is highly effective for confirming the incorporation of fluorine into a molecular structure and providing insights into its conformation. nih.govthermofisher.com The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, with a sensitivity 83% that of the proton (¹H) nucleus. nih.gov A key advantage of ¹⁹F NMR is its large chemical shift dispersion, which spans over 800 ppm, minimizing the likelihood of signal overlap, a common issue in ¹H NMR. thermofisher.com
For 2-Fluoro-2-pyridin-2-ylpropanoic acid, a ¹⁹F NMR spectrum would be expected to show a single resonance corresponding to the single fluorine atom. The precise chemical shift of this signal provides critical information about the electronic environment at the chiral center. Furthermore, coupling between the ¹⁹F nucleus and nearby ¹H nuclei (e.g., the methyl protons) would result in a characteristic splitting pattern (a quartet in this case), confirming the connectivity of the atoms. This spin-spin coupling information is invaluable for unambiguous structure determination. nih.gov
Conformational studies can also be performed using ¹⁹F NMR. The chemical shift of fluorine is exquisitely sensitive to changes in its local environment, including steric and electronic effects. fluorine1.ru Therefore, different rotational conformations (rotamers) of the molecule could potentially give rise to distinct ¹⁹F signals or changes in chemical shifts, allowing for the study of conformational dynamics.
The chemical shift in ¹⁹F NMR is dictated by the local electronic shielding around the fluorine nucleus. In a molecule such as this compound, which is an analog of a fluorinated amino acid, the chemical shift is influenced by several factors:
The Pyridine (B92270) Ring: The electron-withdrawing nature of the nitrogen atom and the aromaticity of the pyridine ring significantly affect the electronic density at the alpha-carbon, thereby influencing the fluorine chemical shift. The position of fluorine relative to the nitrogen atom in the pyridine ring (α, β, or γ) has a dramatic effect on its shielding, with fluorine in the α-position generally being the most deshielded. fluorine1.ru
Solvent Effects: The choice of solvent can influence the chemical shift, as intermolecular interactions can alter the electronic environment of the fluorine atom. fluorine1.ru
Computational methods, such as Density Functional Theory (DFT), are often employed to predict ¹⁹F NMR chemical shifts, which can then be compared with experimental data to confirm structural assignments. nih.gov
| Compound Type | Typical ¹⁹F Chemical Shift Range (ppm, relative to CFCl₃) | Reference |
|---|---|---|
| Alkyl Fluorides (tertiary) | -100 to -150 | General NMR Data |
| α-Fluorocarboxylic Acids | -170 to -190 | General NMR Data |
| Fluoropyridines (F at C2) | -65 to -90 | fluorine1.ru |
Mass Spectrometry (MS) Techniques for Fluorinated Compounds
Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of compounds. For this compound, electrospray ionization (ESI) is a suitable soft ionization technique that would typically generate a protonated molecular ion [M+H]⁺. In a patent describing the synthesis of this compound, the precursor methyl ester, Methyl 2-fluoro-2-pyridin-2-ylpropanoate, was analyzed by LC-MS, showing a clear [MH]⁺ ion at m/z 184, confirming its molecular weight. google.com The corresponding acid, this compound, would be expected to show an [M+H]⁺ ion at m/z 170.
Under higher energy conditions (tandem MS or MS/MS), this molecular ion would fragment in a predictable manner. Expected fragmentation pathways for pyridine carboxylic acids often include the loss of the carboxyl group (as CO₂) and cleavages within the side chain. The presence of the pyridine ring often leads to characteristic fragment ions. For example, the non-fluorinated analog, 2-Pyridinecarboxylic acid (Picolinic acid), shows a primary loss of the carboxyl group in its electron ionization mass spectrum. nist.gov
Chromatographic Methods for Separation and Quantification
Chromatography is essential for the separation of a target compound from a mixture and for its quantification. The choice between liquid and gas chromatography depends largely on the volatility and thermal stability of the analyte.
LC-MS/MS is the premier analytical method for the analysis of non-volatile and polar compounds like amino acids and their derivatives. researchgate.net For this compound, reversed-phase liquid chromatography would be an effective separation technique. nih.gov The compound would be separated from its synthetic precursors and impurities based on its polarity.
Following chromatographic separation, the analyte enters the mass spectrometer. Tandem mass spectrometry (MS/MS) is used for highly sensitive and selective quantification. nih.gov A specific precursor ion (e.g., the [M+H]⁺ ion at m/z 170) is selected and fragmented, and a characteristic product ion is monitored. This technique, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides excellent specificity and low limits of detection. The synthesis of this compound has been documented using reverse phase HPLC for purification, which underscores the suitability of liquid chromatography for this compound. google.com
| Compound Name | Expected [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) | Reference |
|---|---|---|---|
| Methyl 2-fluoro-2-pyridin-2-ylpropanoate | 184.07 | 184 | google.com |
| This compound | 170.06 | Not specified | google.com |
Gas chromatography requires that analytes be volatile and thermally stable. Carboxylic acids, such as this compound, are generally not suitable for direct GC-MS analysis due to their low volatility and tendency to degrade at high temperatures. researchgate.net
Therefore, derivatization is a necessary step to convert the polar carboxylic acid group into a more volatile and thermally stable ester. Common derivatization agents include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or alkylating agents to form methyl or ethyl esters. Once derivatized, the compound can be readily separated by GC and detected by MS. The mass spectrum of the derivatized compound would provide structural information based on its characteristic fragmentation pattern.
Computational Chemistry Approaches to this compound
Computational chemistry provides powerful tools for investigating the properties of this compound at a molecular level. These methods complement experimental data by offering detailed insights into electronic structure, molecular dynamics, and spectroscopic properties.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to elucidate the electronic structure and predict the reactivity of this compound. Methods such as B3LYP with basis sets like 6-31+G(d,p) are commonly used for fluorinated organic molecules to achieve a balance between accuracy and computational cost. nih.gov
These calculations can determine key electronic properties:
Charge Distribution: The analysis of atomic charges (e.g., Mulliken charges) reveals the electron distribution across the molecule. The high electronegativity of the fluorine atom induces a significant partial negative charge on itself and a corresponding partial positive charge on the adjacent carbon atom. This polarization influences the molecule's dipole moment and intermolecular interactions. nih.gov
Molecular Orbitals: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's reactivity. The energies and shapes of these frontier orbitals indicate the likely sites for nucleophilic and electrophilic attack.
Electrostatic Potential Maps: These maps visualize the electron-rich and electron-poor regions of the molecule, offering a guide to how it will interact with other chemical species. The pyridine nitrogen and the carboxylic acid group are expected to be electron-rich regions, while the area around the fluorine atom will influence local polarity. nih.gov
By modeling reaction pathways and transition states, quantum chemical calculations can also predict the kinetic and thermodynamic feasibility of potential reactions involving this compound.
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations provide a detailed understanding of its conformational landscape and flexibility in different environments, such as in aqueous solution. nih.govstanford.edu
The simulation process involves:
Parameterization: An appropriate force field, such as the General Amber Force Field (Gaff2), is chosen to define the potential energy of the system. nih.gov This includes parameters for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).
System Setup: The molecule is placed in a simulation box, often filled with explicit water molecules to simulate an aqueous environment.
Simulation: Newton's equations of motion are solved iteratively, allowing the positions and velocities of all atoms to be tracked over a set period, typically nanoseconds to microseconds.
Analysis of the resulting trajectory provides information on the preferred conformations of the molecule, focusing on the rotational freedom around key single bonds, such as the bond connecting the chiral center to the pyridine ring and the carboxylic acid group. This analysis can identify the most stable (lowest energy) conformations and the energy barriers between them, offering insights into the molecule's dynamic behavior. scilit.comsemanticscholar.orgnih.gov
Table 1: Typical Parameters for a Molecular Dynamics Simulation of this compound
| Parameter | Value/Type | Description |
| Force Field | AMBER, CHARMM, OPLS | Defines the potential energy function for atomic interactions. |
| Water Model | TIP3P, SPC/E | Represents the solvent environment (explicit water molecules). |
| Ensemble | NVT, NPT | Statistical ensemble controlling thermodynamic variables (e.g., constant Temperature, Volume, or Pressure). |
| Temperature | 298 K (25 °C) | The simulated temperature of the system. |
| Simulation Time | 100-500 ns | The duration of the simulation, determining the extent of conformational sampling. |
| Time Step | 2 fs | The small time interval at which the equations of motion are integrated. |
Computational methods are increasingly used to predict spectroscopic parameters, with a particular focus on ¹⁹F NMR chemical shifts due to their sensitivity to the local electronic environment. chemrxiv.orgchemrxiv.org Quantum mechanical calculations can compute the magnetic shielding tensor for the fluorine nucleus in this compound. The chemical shift is then determined by referencing this value to the calculated shielding of a standard compound.
DFT methods, such as B3LYP, combined with appropriate basis sets, have proven effective for this purpose. nih.gov The accuracy of these predictions can be high, with mean absolute deviations of 2-3 ppm often achievable. nih.govnih.gov To improve accuracy, calculated shielding constants are often linearly scaled to match experimental data. nih.govresearchgate.net
The predicted ¹⁹F NMR chemical shift for this compound would be highly dependent on the molecule's conformation. Therefore, it is common practice to perform calculations on an ensemble of structures, for instance, those extracted from an MD simulation, and then compute a Boltzmann-weighted average of the chemical shifts to account for conformational flexibility. nih.gov This approach provides a more realistic prediction that can be directly compared with experimental spectra. chemrxiv.orgnih.gov
Table 2: Example of a Computational Workflow for ¹⁹F NMR Shift Prediction
| Step | Method | Purpose |
| 1. Geometry Optimization | DFT (e.g., B3LYP/6-31+G(d,p)) | Find the lowest energy conformation of the molecule in the gas phase or implicit solvent. |
| 2. NMR Shielding Calculation | GIAO-DFT | Calculate the isotropic magnetic shielding constant for the ¹⁹F nucleus. |
| 3. Scaling | Linear Regression | Apply a scaling factor to the calculated shielding constant to correct for systematic errors. |
| 4. Reference Subtraction | Reference Standard (e.g., CFCl₃) | Convert the absolute shielding constant to a chemical shift relative to a known standard. |
The single fluorine atom in this compound has a profound impact on its physicochemical properties and intermolecular interactions. nih.gov Computational methods can quantify these effects.
Molecular Interactions: The fluorine atom is a poor hydrogen bond acceptor but engages in other non-covalent interactions. The strong C-F bond dipole can lead to favorable electrostatic and dipole-dipole interactions. MD simulations can be used to analyze the specific interactions between the fluorine atom and surrounding molecules, including solvent or biological macromolecules. fu-berlin.de Studies on other fluorinated pyridines have shown that fluorination impacts lipophilicity and basicity by increasing the hydrophobic surface area while also increasing the polarity of the molecule through inductive effects. nih.govnih.gov
Applications As a Chiral Building Block in Complex Molecule Synthesis
Utilization in the Synthesis of Fluorinated Amino Acid and Peptide Analogs
The introduction of fluorine into amino acids and peptides is a widely employed strategy to modulate their biological and physicochemical properties. researchgate.net Fluorinated amino acids can enhance metabolic stability, alter conformational preferences, and improve protein-ligand interactions. researchgate.netrsc.org 2-Fluoro-2-pyridin-2-ylpropanoic acid serves as an important synthon for creating unnatural, fluorinated amino acids containing a pyridine (B92270) side chain. The synthesis of such complex amino acids is a focal point for expanding the chemical space available for peptide and protein engineering. nih.gov
The general approach involves using established methods to append the necessary amino and carboxylate groups to a fluorinated building block. nih.gov The pyridine ring of this compound can mimic the side chains of natural amino acids like histidine or phenylalanine, while the α-fluoro group introduces unique stereoelectronic effects. These synthetic amino acids can then be incorporated into peptide chains using techniques like solid-phase peptide synthesis (SPPS), enabling the creation of novel peptide analogs with tailored properties. nih.gov
The incorporation of α-fluoroalkyl groups into a peptide backbone exerts significant control over its conformation. mdpi.com This is due to the unique stereoelectronic properties of the fluorine atom, which can influence local geometry through effects such as the gauche effect. acs.org The strong C-F bond and the high electronegativity of fluorine can restrict the rotation around adjacent single bonds, favoring specific dihedral angles. nih.govacs.org
For instance, in fluorinated proline analogs, the position and stereochemistry of the fluorine atom dictate the ring's pucker (Cγ-exo or Cγ-endo) and the cis/trans isomerization state of the preceding peptide bond. acs.orgacs.org An α-fluoroalkyl group, such as the one derived from this compound, can introduce a "kink" in the peptide backbone, influencing the formation or disruption of secondary structures like α-helices and β-sheets. acs.org This conformational control is a powerful tool in designing peptides with specific folded structures and biological activities. mdpi.com
Table 1: Influence of Fluorinated Groups on Peptide Conformation
| Fluorinated Group | Observed Conformational Effect | Potential Structural Outcome | Reference |
|---|---|---|---|
| α-Trifluoromethyl (α-Tfm) | Promotes helical secondary structures in peptides. | Stabilization of 310-helices and α-helices. | researchgate.net |
| 4R-Fluoroproline | Strongly prefers Cγ-exo ring pucker due to the gauche effect; stabilizes the trans acyl-proline conformation. | Induces specific turns and kinks in the peptide backbone. | acs.org |
| 4S-Fluoroproline | Favors the Cγ-endo ring pucker and the cis acyl-proline conformation. | Can disrupt helical structures or stabilize alternative folds. | acs.org |
Fluorine's role in hydrogen bonding is complex and often debated, but it is clear that it can significantly influence the noncovalent interactions that govern biomolecular structure and function. chemistryviews.org While covalently bonded fluorine is a weak hydrogen bond acceptor, it can participate in C-F···H-X (where X = N, O) interactions, particularly in environments shielded from stronger acceptors like water. chemistryviews.orgacs.orgnih.gov
Table 2: Characteristics of Fluorine in Hydrogen Bonding
| Property | Description | Implication in Biomolecules | Reference |
|---|---|---|---|
| Acceptor Capability | Covalently bound fluorine is a weak hydrogen bond acceptor, weaker than oxygen or nitrogen. | Can form weak but specific interactions in hydrophobic pockets where stronger acceptors are absent. | chemistryviews.orgacs.org |
| Interaction Geometry | C-F···H bonds are less directional than conventional O···H-N or N···H-N hydrogen bonds. | Allows for more flexible geometries in ligand-protein binding. | nih.gov |
| Indirect Electronic Effects | The strong electron-withdrawing nature of fluorine increases the acidity of nearby C-H and N-H protons. | Enhances the strength of neighboring hydrogen bond donors, potentially strengthening protein-ligand interactions. | researchgate.net |
| Hydrophobicity | Fluorine prefers hydrophobic environments within biological systems. | Can guide ligand orientation and interaction within nonpolar active sites. | nih.gov |
Precursor for Advanced Fluorinated Organic Compounds
The structural features of this compound make it a versatile precursor for a wide range of advanced fluorinated organic compounds. nih.gov Its carboxylic acid functional group is a key handle for numerous chemical transformations, including reduction to alcohols, conversion to amides or esters, and decarboxylative reactions to introduce other functionalities. nih.gov
Furthermore, the pyridine ring can be modified through various reactions. Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing substituents onto the pyridine ring, especially if additional activating groups are present. nih.gov The reaction of 2-fluoropyridines with nucleophiles is often significantly faster than that of their chloro- or bromo-analogs, highlighting the utility of fluorinated heterocyclic precursors. nih.gov The combination of a chiral center and a reactive aromatic system allows for the synthesis of complex, enantiomerically pure molecules that are valuable in drug discovery and materials science. mdpi.com
Role in the Construction of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of pharmaceuticals, agrochemicals, and natural products. nih.govnih.gov this compound is itself a nitrogen-containing heterocycle and can serve as a scaffold for the synthesis of more elaborate heterocyclic systems.
The carboxylic acid and the pyridine nitrogen provide reactive sites that can be utilized in cyclization strategies to build fused or spirocyclic ring systems. For example, the carboxylic acid can be activated and reacted with a nucleophile introduced elsewhere on the pyridine ring (or on a substituent) to form a new ring. Such strategies are essential for accessing novel chemical scaffolds for drug discovery. ekb.eg The development of synthetic routes that use polyfunctional starting materials like this compound is a key goal in diversity-oriented synthesis. ekb.eg
Integration into Green Chemical Processes for Sustainable Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com The use of complex, pre-functionalized building blocks like this compound can be a key component of a green synthesis strategy. By incorporating multiple desired features (chirality, fluorine, a heterocyclic ring) in a single starting material, chemists can significantly shorten synthetic sequences. This reduction in the number of steps often leads to a decrease in solvent use, energy consumption, and waste generation, aligning with the core principles of green chemistry. wjarr.com
Table 3: Application of Green Chemistry Principles in Syntheses Involving this compound
| Green Chemistry Principle | Application in Synthesis | Potential Benefit | Reference |
|---|---|---|---|
| Waste Prevention | Using a complex building block reduces the number of synthetic steps. | Less solvent waste, fewer purification steps, and reduced material loss. | mdpi.comwjarr.com |
| Atom Economy | Designing reactions (e.g., additions, cycloadditions) that incorporate most of the atoms from the reactants into the final product. | Maximizes the efficiency of the reaction and minimizes byproducts. | wjarr.com |
| Less Hazardous Chemical Syntheses | Replacing toxic reagents and solvents with safer alternatives (e.g., water, bio-based solvents). | Reduced risk to chemists and minimized environmental pollution. | wjarr.commdpi.com |
| Design for Energy Efficiency | Utilizing catalytic reactions that proceed under mild conditions (lower temperature and pressure). | Lower energy consumption and reduced carbon footprint of the process. | acs.org |
| Use of Renewable Feedstocks | While not directly applicable to this specific compound, sourcing starting materials from biomass is a key goal. | Reduces reliance on petrochemicals and promotes a circular economy. | mdpi.com |
Future Perspectives and Emerging Research Avenues
Development of Novel and More Efficient Fluorination Technologies
The synthesis of α-fluorinated carboxylic acids often relies on electrophilic fluorinating agents, with reagents like Selectfluor® being prominent. mdpi.comresearchgate.net A common strategy involves the fluorination of silyl (B83357) ketene (B1206846) acetals derived from the corresponding carboxylic acid. researchgate.net However, future research is trending towards more direct, safer, and efficient methods.
Emerging technologies focus on late-stage C-H fluorination, which avoids the need for pre-functionalized substrates. For pyridine-containing molecules, methods for selective C-H fluorination adjacent to the nitrogen atom are being developed using reagents like silver(II) fluoride. researchgate.net Other innovative approaches include photoactivated, pyridine-directed fluorination through a hydrogen atom transfer (HAT) mechanism. acs.org These techniques offer the promise of installing fluorine with high regioselectivity under mild conditions. researchgate.netresearchgate.net
Furthermore, the development of novel N-F fluorinating agents, such as stable N-fluoropyridinium salts, continues to be an active area of research, providing a broader toolkit of reagents with varying reactivity and selectivity. nih.gov The application of flow chemistry is another promising avenue, offering enhanced safety and scalability for potentially hazardous fluorination reactions.
Table 1: Comparison of Traditional vs. Emerging Fluorination Approaches
| Feature | Traditional Method (e.g., via Silyl Ketene Acetal) | Emerging Method (e.g., C-H Fluorination) |
| Substrate | Requires pre-functionalized carboxylic acid | Can be applied to the parent molecule |
| Reagents | Strong bases (e.g., LiHMDS), silylating agents, Selectfluor® | Metal catalysts (e.g., AgF₂), photoredox catalysts |
| Conditions | Often requires anhydrous conditions and strong bases | Increasingly mild, room temperature conditions |
| Efficiency | Multi-step process | Potentially single-step, higher atom economy |
| Selectivity | High, defined by substrate | Regioselectivity is an active area of development |
Exploration of New Catalytic Systems for Stereoselective Synthesis
A critical challenge for 2-Fluoro-2-pyridin-2-ylpropanoic acid is controlling the stereochemistry at the fluorine-bearing carbon. The development of new catalytic systems for asymmetric fluorination is a key research frontier. While diastereoselective fluorination has been achieved with substrate control, achieving high enantioselectivity through catalysis is the goal. cuny.edu
Future progress will likely come from several areas:
Transition Metal Catalysis: The use of chiral transition metal complexes to coordinate with the substrate and direct the approach of an electrophilic fluorinating agent is a promising strategy.
Organocatalysis: Chiral amines, phosphoric acids, and other organocatalysts are being explored to create a chiral environment that can induce enantioselectivity in fluorination reactions.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions. nih.gov Developing chiral photocatalysts could enable the enantioselective radical fluorination of precursors to this compound. nih.gov
Research into the carbofluorination of dehydroalanine (B155165) derivatives showcases a method to create α-fluoro-α-amino acids, a related class of compounds. nih.gov Adapting such strategies to pyridine-containing alkenes could provide a novel stereoselective route to the target molecule.
Advanced Computational Tools for Fluorinated Compound Design
Computational chemistry is becoming indispensable in the rational design of fluorinated molecules and the prediction of their properties. nih.govacs.org For compounds like this compound, these tools offer several advantages for future development.
Mechanism Elucidation: Quantum chemistry calculations, such as Density Functional Theory (DFT), can be used to model reaction pathways for different fluorination strategies. This allows researchers to understand the factors controlling reactivity and selectivity, accelerating the development of new catalytic systems.
Property Prediction: The effect of fluorination on a molecule's physicochemical properties—such as pKa, lipophilicity, and conformational preference—can be predicted using computational models. nih.gov This is crucial for designing derivatives of this compound with optimal characteristics for applications in drug discovery or materials science. emerginginvestigators.org
Virtual Screening and AI: Advanced molecular simulation requires accurate force fields for fluorinated compounds to model their interactions, for instance, with biological targets like proteins. nih.govacs.org As these models improve, large virtual libraries of fluorinated compounds can be screened in silico to identify candidates with high potential. Furthermore, generative AI algorithms are now being used to design entirely new compounds with desired properties, which could be applied to generate novel derivatives based on the this compound scaffold. mit.edu
Expansion of Applications in Diverse Areas of Chemical Research
The unique structural features of this compound—a chiral center, a fluorine atom, a carboxylic acid, and a pyridine (B92270) ring—make it a valuable building block for various fields.
Medicinal Chemistry: Fluorinated heterocycles are prevalent in pharmaceuticals and agrochemicals. researchgate.netnih.gov The fluorine atom can enhance metabolic stability, increase binding affinity, and modulate bioavailability. nih.gov The pyridine ring is a common feature in many drugs, and the chiral α-fluoro acid motif can be used to create peptidomimetics or other biologically active molecules. acs.org
Agrochemicals: Similar to pharmaceuticals, the inclusion of fluorine and a pyridine moiety is a successful strategy in the design of modern pesticides and herbicides. uni-muenster.de
Future research will likely see this compound and its derivatives used as chiral building blocks to synthesize more complex molecules, leveraging the unique conformational constraints and electronic properties imparted by the α-fluoro-α-pyridinyl arrangement.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-Fluoro-2-pyridin-2-ylpropanoic acid, and how do reaction conditions influence yield and purity?
- Answer : The compound can be synthesized via nucleophilic substitution at the fluorinated pyridine ring or through coupling reactions involving pyridine derivatives. Key reagents include palladium catalysts for cross-coupling (e.g., Suzuki-Miyaura) or base-mediated nucleophilic substitution (e.g., with amines or thiols) . Optimization of temperature (80–120°C) and solvent polarity (DMF or THF) is critical to minimize side reactions. Post-synthesis purification via recrystallization or HPLC (using C18 columns) ensures ≥95% purity .
Q. Which analytical techniques are most effective for characterizing this compound?
- Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms the pyridine ring substitution pattern and fluorine coupling (e.g., ¹⁹F NMR for fluorine environment analysis) .
- X-ray Crystallography : Resolves stereochemical ambiguities and intermolecular interactions in solid-state structures .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Q. How does the fluorine atom in the pyridine ring influence the compound’s reactivity and stability?
- Answer : The electron-withdrawing fluorine atom enhances electrophilic substitution at the pyridine ring’s ortho/para positions. However, it reduces susceptibility to hydrolysis compared to non-fluorinated analogs. Stability tests (e.g., accelerated degradation under UV light or acidic conditions) should be conducted to assess shelf-life .
Advanced Research Questions
Q. What strategies can resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?
- Answer : Discrepancies often arise from metabolic instability or poor bioavailability. To address this:
- Perform metabolite profiling (LC-MS/MS) to identify degradation products .
- Use pro-drug modifications (e.g., esterification of the carboxylic acid group) to enhance membrane permeability .
- Validate findings with isotopic labeling (e.g., ¹⁸F for tracking) in pharmacokinetic studies .
Q. How can stereochemical purity be ensured during synthesis, and what are the implications of chirality on biological activity?
- Answer :
- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak IA) in HPLC or employ asymmetric synthesis with enantioselective catalysts (e.g., BINAP ligands) .
- Activity Implications : Test enantiomers separately in enzyme inhibition assays (e.g., kinase profiling) to identify stereospecific effects. For example, the (R)-enantiomer may show higher binding affinity due to spatial compatibility with active sites .
Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?
- Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding modes with proteins (e.g., kinases or GPCRs). Focus on fluorine’s role in hydrogen bonding or hydrophobic interactions .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability and conformational changes .
Methodological Considerations
Q. How should researchers design experiments to assess the compound’s potential as a enzyme inhibitor?
- Answer :
- Kinetic Assays : Measure IC₅₀ values via fluorogenic substrates (e.g., ATPase activity assays for kinases) .
- Structural Analysis : Co-crystallize the compound with the target enzyme (e.g., using X-ray synchrotrons) to identify binding sites .
Q. What are the best practices for mitigating toxicity risks during handling?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
